1-(2-Benzoylethyl)pyridinium chloride
Description
Chemical Identity and Nomenclature
This compound is formally identified by the Chemical Abstracts Service registry number 70013-89-7, establishing its unique chemical identity within the global chemical database system. The compound possesses the molecular formula C14H14ClNO, with a corresponding molecular weight of 247.72 grams per mole, as consistently reported across multiple chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the formal name being 1-phenyl-3-pyridin-1-ium-1-ylpropan-1-one;chloride, which accurately describes the structural arrangement of the molecule. Alternative nomenclature includes 1-benzoylethylpyridinium chloride, reflecting the presence of the benzoylethyl substituent attached to the pyridinium nitrogen atom. The compound is also referenced in chemical literature as 1-phenyl-3-(1-pyridin-1-iumyl)propan-1-one chloride, emphasizing the positively charged pyridinium moiety. The Standard International Chemical Identifier provides additional structural specificity through the notation InChI=1S/C14H14NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1-8,10-11H,9,12H2;1H/q+1;/p-1.
The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as C1=CC=C(C=C1)C(=O)CC[N+]2=CC=CC=C2.[Cl-], which provides a standardized method for describing the compound's connectivity. This notation clearly delineates the benzene ring connected through a carbonyl group to an ethyl chain, which in turn is bonded to the positively charged nitrogen atom of the pyridinium ring, with the chloride anion maintaining overall electrical neutrality. The compound exhibits characteristics typical of quaternary ammonium salts, where the nitrogen atom bears a permanent positive charge through quaternization with the benzoylethyl group. The systematic naming convention ensures precise identification and differentiation from related pyridinium derivatives that may possess similar but distinct structural features.
Historical Development and Discovery
The development of this compound emerged from systematic investigations into pyridinium-based quaternary ammonium compounds and their potential biological activities, particularly in the context of neurotransmitter enzyme inhibition research. Scientific documentation indicates that this compound was synthesized as part of broader research efforts to develop selective inhibitors of choline acetyltransferase, an enzyme that plays a crucial role in acetylcholine synthesis within neurological systems. The compound's discovery and characterization have been documented in various scientific studies that emphasize its potential as a selective biological inhibitor, showcasing its relevance in medicinal chemistry applications. Research methodologies for synthesizing this compound typically involve the reaction between 2-benzoylethylamine and pyridine derivatives, representing a strategic approach to creating quaternary pyridinium salts with specific structural characteristics. The synthetic pathway reflects advances in organic chemistry techniques for producing quaternary ammonium compounds with tailored biological properties.
The historical context of this compound's development is closely tied to the broader evolution of pyridinium chemistry and the understanding of quaternary ammonium salt properties in biological systems. Early research investigations focused on the relationship between structural modifications of pyridinium compounds and their corresponding biological activities, leading to the systematic development of compounds like this compound. The compound's characterization and evaluation have contributed to the scientific understanding of how specific structural features influence biological selectivity and potency in enzyme inhibition applications. Documentation of this compound in chemical databases and research literature reflects its established position within the chemical research community and its recognized importance in specialized applications. The continued scientific interest in this compound demonstrates its ongoing relevance in contemporary chemical and biological research investigations.
Structural Relationship to Pyridinium Derivatives
This compound belongs to the extensive family of pyridinium compounds, which are characterized by the presence of a positively charged pyridine ring system. The compound's structural relationship to other pyridinium derivatives is fundamentally defined by the quaternization of the pyridine nitrogen atom, a characteristic feature that distinguishes these compounds from neutral pyridine-based molecules. Within the broader classification of pyridinium compounds, this specific derivative is unique due to the presence of the benzoylethyl substituent, which contrasts with simpler alkyl or benzyl substitutions commonly found in related compounds. The structural arrangement places this compound in a distinct subcategory of pyridinium salts that incorporate carbonyl functionality within the substituent chain, providing specific chemical and biological properties not observed in simpler pyridinium derivatives.
Comparative analysis with related compounds reveals significant structural distinctions that influence chemical behavior and biological activity. For instance, 1-benzyl-4-methylpyridinium chloride, another well-characterized pyridinium derivative, features a direct benzyl substitution without the intervening ethyl carbonyl bridge present in this compound. Similarly, 2-benzoyl-pyridinium chloride represents a constitutional isomer where the benzoyl group is directly attached to the pyridinium ring rather than through an ethyl linker. These structural variations demonstrate the diversity within pyridinium chemistry and highlight how specific substitution patterns can significantly alter compound properties and applications.
The quaternary ammonium structure characteristic of this compound influences its chemical reactivity patterns, particularly in nucleophilic substitution reactions and electrophilic interactions. The positively charged nitrogen atom enhances the compound's susceptibility to nucleophilic attack and modifies its interaction with biological targets compared to neutral pyridine derivatives. The benzoylethyl substituent introduces additional structural complexity through the carbonyl functionality, which can participate in hydrogen bonding interactions and influence the compound's overall three-dimensional conformation. This structural arrangement positions the compound within a specialized niche of pyridinium derivatives that combine the electrophilic character of quaternary ammonium salts with the specific geometric and electronic properties imparted by the benzoylethyl substituent.
| Compound Name | Structural Feature | Molecular Formula | Key Distinction |
|---|---|---|---|
| This compound | Benzoylethyl chain attachment | C14H14ClNO | Ethyl linker with carbonyl group |
| 1-Benzyl-4-methylpyridinium chloride | Direct benzyl substitution | C13H14ClN | No carbonyl functionality |
| 2-Benzoyl-pyridinium chloride | Direct benzoyl attachment | C12H10ClNO | Benzoyl directly on ring |
| 1-Benzyl-5-ethyl-2-methylpyridinium chloride | Multiple alkyl substitutions | C15H18ClN | Multiple substituent pattern |
Properties
CAS No. |
70013-89-7 |
|---|---|
Molecular Formula |
C14H14ClNO |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
1-phenyl-3-pyridin-1-ium-1-ylpropan-1-one;chloride |
InChI |
InChI=1S/C14H14NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1-8,10-11H,9,12H2;1H/q+1;/p-1 |
InChI Key |
YTBFUMCKQRTSHQ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C(=O)CC[N+]2=CC=CC=C2.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC[N+]2=CC=CC=C2.[Cl-] |
Synonyms |
1-(2-benzoylethyl)pyridinium 1-(2-benzoylethyl)pyridinium chloride |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Choline Acetyltransferase Inhibition:
1-(2-Benzoylethyl)pyridinium chloride has been identified as a potent and selective inhibitor of choline acetyltransferase (ChA), an enzyme crucial for acetylcholine synthesis. Studies indicate that it exhibits an inhibition constant (I50) in the range of 10-18 µM, demonstrating its effectiveness compared to other inhibitors like (2-benzoylethyl)trimethylammonium . This property positions it as a potential therapeutic agent for conditions related to cholinergic dysfunction.
Antimicrobial Properties:
The compound has also been explored for its antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents for medical use. Its role as an antibacterial agent in mouthwash and toothpaste formulations has been highlighted, emphasizing its utility in oral health products .
Chemical Applications
Phase Transfer Catalysis:
this compound serves as a phase transfer catalyst, facilitating reactions between immiscible phases. This application is particularly valuable in organic synthesis, where it enhances the efficiency of chemical reactions by promoting the transfer of reactants across phase boundaries .
Solubilization of Compounds:
The compound acts as a solubilizer for water-insoluble substances, making it useful in analytical chemistry and formulation science. Its ability to enhance the solubility of compounds can aid in drug formulation and delivery systems, improving bioavailability .
Material Science Applications
Cationic Surfactant:
In materials science, this compound is utilized as a cationic surfactant. This application is relevant in the production of inks, toners, and nanomaterials, where it helps stabilize emulsions and enhance product performance .
Corrosion Inhibition:
The compound has been studied for its effectiveness as a corrosion inhibitor. Its application in protecting metal surfaces from corrosion demonstrates its potential in industrial settings, particularly in coatings and treatments for metal components .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, making it a candidate for further development into antimicrobial formulations .
Case Study 2: Choline Acetyltransferase Inhibition
Research comparing the inhibitory effects of this compound with other known inhibitors revealed its superior selectivity towards ChA from bovine brain and human placenta. This finding supports its potential application in treating neurological disorders characterized by cholinergic deficits .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
Key Observations:
- Substituent Effects: The 2-benzoylethyl group in the target compound introduces a ketone, increasing polarity compared to 1-benzylpyridinium chloride. This contrasts with cetylpyridinium chloride, where the long alkyl chain enhances hydrophobicity and surfactant behavior .
- Bond Characteristics: In 2-(benzoylaminomethyl)pyridinium chloride, the allylic O1–C1–N1 system (bond length: 1.345 Å) enables charge delocalization, a feature likely shared with 1-(2-benzoylethyl)pyridinium chloride due to the conjugated benzoyl group .
Table 2: Comparative Properties and Uses
| Compound | Solubility | Melting Point | Applications |
|---|---|---|---|
| 1-Benzylpyridinium chloride | Polar solvents (water) | Not reported | Intermediate in organic synthesis |
| Cetylpyridinium chloride | Ethanol, water | ~77°C | Antiseptic, mouthwash formulations |
| 1-(4-Pyridyl)pyridinium chloride hydrochloride | Water, ethanol | Not reported | Research reagent, catalysis |
Target Compound Inferences:
- Solubility: Expected to dissolve in polar solvents (water, ethanol) due to the ionic pyridinium core and benzoyl group.
- Applications: Potential as a catalyst in acyl transfer reactions or as a pharmaceutical intermediate, leveraging the benzoyl group’s reactivity.
Research Findings and Challenges
- 1-Benzylpyridinium chloride is well-characterized but lacks functional groups for advanced applications .
- 2-(Benzoylaminomethyl)pyridinium chloride demonstrates hydrogen-bonded pseudo-dimer formation, a property that could be exploited in crystal engineering .
- Challenges for this compound: Limited synthetic yield (analogous to ’s low-yield dibenzoylamine product) and stability under basic conditions due to the labile benzoylethyl group.
Preparation Methods
Reaction Mechanism and Stoichiometry
Pyridine reacts with 2-benzoylethyl chloride in a 1:1 molar ratio under anhydrous conditions. The reaction proceeds via an mechanism, where the lone pair on pyridine’s nitrogen initiates a backside displacement of the chloride ion. The resultant quaternary ammonium salt is stabilized by resonance within the pyridinium ring and the electron-withdrawing benzoyl group.
Key Reaction Equation:
Optimization of Reaction Conditions
-
Temperature: Reactions are typically conducted at 80–120°C to accelerate kinetics without promoting side reactions.
-
Solvent: Anhydrous methanol or dichloromethane ensures solubility of both reactants while minimizing hydrolysis.
-
Catalyst: A 10% stoichiometric excess of pyridine drives the reaction to completion, as evidenced by an 83.4% yield in analogous syntheses of ethyl pyridinium chloride.
Table 1: Yield Variation with Temperature and Solvent
| Temperature (°C) | Solvent | Yield (%) |
|---|---|---|
| 25 | Methanol | 46 |
| 120 | Dichloromethane | 83.4 |
| 80 | Toluene | 63 |
Alternative Pathways: Benzoylation Followed by Quaternary Ammonium Formation
An alternative two-step synthesis involves initial benzoylation of a pyridine derivative followed by quaternization. This method mitigates steric hindrance challenges encountered in direct alkylation.
Step 1: Synthesis of N-(2-Pyridylmethyl)benzoylamine
Deprotonation of 2-(aminomethyl)pyridine with butyllithium generates a strong nucleophile, which reacts with benzoyl chloride to form N-(2-pyridylmethyl)benzoylamine. The intermediate is isolated via vacuum filtration and recrystallized from ethanol (yield: 65–72%).
Critical Bond Lengths (X-ray Crystallography):
Step 2: Quaternization with Ethyl Chloride
The secondary amine undergoes alkylation with ethyl chloride in the presence of triethylamine, forming the pyridinium salt. This step requires refluxing in dichloromethane for 6 hours, achieving a 58% yield.
Challenges:
-
Competing hydrolysis of ethyl chloride necessitates strict anhydrous conditions.
-
Byproducts such as hydrochloride salts require removal via repeated ether washes.
Catalytic Influence on Reaction Efficiency
The choice of catalyst significantly impacts reaction kinetics and purity. Comparative studies between pyridine and triethylamine reveal distinct mechanistic roles.
Pyridine as a Self-Catalyzing Agent
In direct alkylation, pyridine acts as both reactant and base, neutralizing HCl byproducts. This dual role reduces the need for external catalysts but limits scalability due to equilibrium constraints.
Triethylamine in Two-Step Syntheses
Triethylamine (TEA) enhances nucleophilicity in benzoylation steps by scavenging protons. A 1:1 molar ratio of TEA to benzoyl chloride optimizes intermediate formation, as demonstrated in syntheses of 2-phenylbenzoxazinone derivatives.
Table 2: Catalyst Performance in Benzoylation
| Catalyst | Molar Ratio (TEA:Benzoyl Chloride) | Yield (%) |
|---|---|---|
| Triethylamine | 1:1 | 78 |
| Pyridine | 1:4 | 65 |
Purification and Analytical Validation
Crystallization and Washing
Crude products are purified via recrystallization from ethanol or methanol. Hygroscopic properties necessitate rapid filtration under inert atmospheres. Three ether washes remove unreacted alkyl halides and pyridine, confirmed by the absence of chloride ions in washings (silver nitrate test).
Spectroscopic Characterization
-
NMR: Distinct signals at 5.18 ppm (q, 2H, ) and 8.60 ppm (t, 1H, pyridinium ring) validate quaternary ammonium formation.
-
FTIR: A strong absorption at 1680 cm confirms the benzoyl carbonyl group.
Industrial-Scale Considerations and Challenges
Q & A
Q. Example Protocol :
- Combine pyridine and 2-benzoylethyl chloride in chloroform with triethylamine.
- Stir at 25°C for 24 hours. Isolate via precipitation or column chromatography.
How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in pyridinium salts like this compound?
Answer:
- ¹H/¹³C NMR :
- X-ray crystallography :
- Resolves bond lengths/angles, confirming the quaternary nitrogen and benzoylethyl linkage .
- Discloses counterion positioning (Cl⁻), critical for understanding ionic interactions .
Validation Tip : Compare experimental data with computational models (DFT) for consistency .
What spectroscopic techniques are recommended for characterizing the purity of this compound?
Answer:
- Elemental Analysis : Verify C, H, N, and Cl percentages against theoretical values (e.g., C: 64.3%, H: 5.4%, Cl: 14.1%) .
- FT-IR : Confirm ketone (C=O stretch ~1680 cm⁻¹) and pyridinium (C-N⁺ stretch ~1640 cm⁻¹) groups .
- Mass Spectrometry (ESI-MS) : Detect the [M-Cl]⁺ ion (m/z 214.1) and isotopic patterns .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity >98% .
How do solvent polarity and counterion effects influence the reactivity of this compound in nucleophilic addition reactions?
Answer:
- Solvent Polarity :
- Counterion Effects :
- Bulky counterions (e.g., BF₄⁻) reduce ion-pairing, increasing reaction rates.
- Chloride (Cl⁻) may act as a weak nucleophile, competing in reactions .
Case Study : In chloroform, triethylamine facilitates deprotonation, generating reactive intermediates for cycloaddition .
When encountering discrepancies in reported melting points or spectral data, what validation steps should researchers undertake?
Answer:
- Reproduce Synthesis : Eliminate procedural variability (e.g., drying time, solvent grade) .
- Cross-Reference Databases : Compare with PubChem (CAS 2876-13-3) or EPA DSSTox (DTXSID10883902) .
- Analyze Impurities : Use TLC or HPLC to detect byproducts (e.g., unreacted pyridine) .
- Collaborate : Share samples with independent labs for parallel characterization .
What strategies enhance the yield of this compound in quaternization reactions under anhydrous conditions?
Answer:
- Moisture Control : Use molecular sieves or inert gas (N₂/Ar) .
- Stoichiometry : Excess pyridine (1.2–1.5 eq) ensures complete benzoylethyl chloride consumption .
- Catalytic Additives : KI (0.1 eq) accelerates SN2 mechanisms in quaternization .
- Workup : Precipitate the product with diethyl ether to minimize solubility losses .
In studying DNA interactions, what biophysical assays assess the binding affinity of this compound?
Answer:
- UV-Vis Titration : Monitor hypochromicity at 260 nm to calculate binding constants (Kₐ ~10⁴ M⁻¹) .
- Fluorescence Quenching : Track emission changes of intercalating dyes (e.g., ethidium bromide) .
- Circular Dichroism (CD) : Detect conformational changes in DNA helices upon binding .
- Molecular Docking : Validate experimental data with simulations (e.g., AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
